molecular formula C23H19FN2O2S B11217819 2-[(3-fluorobenzyl)sulfanyl]-3-(2-methoxybenzyl)quinazolin-4(3H)-one

2-[(3-fluorobenzyl)sulfanyl]-3-(2-methoxybenzyl)quinazolin-4(3H)-one

Cat. No.: B11217819
M. Wt: 406.5 g/mol
InChI Key: COEHYIDESJSAAY-UHFFFAOYSA-N
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Description

2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a dihydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The starting material, 2-aminobenzamide, undergoes cyclization with an appropriate aldehyde to form the quinazolinone core.

    Introduction of the Fluorophenyl Group: The quinazolinone intermediate is then subjected to a nucleophilic substitution reaction with a fluorophenylmethyl halide in the presence of a base such as potassium carbonate.

    Introduction of the Methoxyphenyl Group: The final step involves the reaction of the intermediate with a methoxyphenylmethyl halide under similar conditions to introduce the methoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halides, bases, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.

    Materials Science: It is explored for its potential use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-fluorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
  • (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane

Uniqueness

2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3-[(2-METHOXYPHENYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the combination of its fluorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H19FN2O2S

Molecular Weight

406.5 g/mol

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-3-[(2-methoxyphenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C23H19FN2O2S/c1-28-21-12-5-2-8-17(21)14-26-22(27)19-10-3-4-11-20(19)25-23(26)29-15-16-7-6-9-18(24)13-16/h2-13H,14-15H2,1H3

InChI Key

COEHYIDESJSAAY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)F

Origin of Product

United States

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